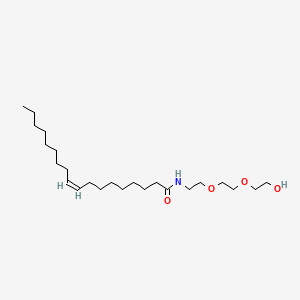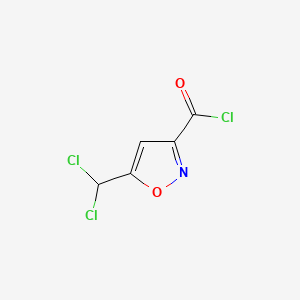
2-Fluorotoluene-α-d1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluorotoluene-α-d1: is a deuterated derivative of 2-fluorotoluene, where one of the hydrogen atoms on the methyl group is replaced by deuterium. This compound is often used in research settings, particularly in studies involving isotopic labeling and mass spectrometry. The molecular formula of this compound is C7H6DF , and it has a molecular weight of 111.14 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorotoluene-α-d1 typically involves the deuteration of 2-fluorotoluene. One common method is the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of deuterated reagents and solvents to ensure high levels of deuterium incorporation. The process may also include purification steps such as distillation and crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Fluorotoluene-α-d1 can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methyl group to a carboxylic acid group.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) can be used in hydrogenation reactions.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: 2-Fluorobenzoic acid
Reduction: 2-Fluorocyclohexane
Substitution: 2-Methoxytoluene
Scientific Research Applications
2-Fluorotoluene-α-d1 has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and in isotopic labeling studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds.
Medicine: Utilized in the development of pharmaceuticals where isotopic labeling helps in studying drug metabolism and pharmacokinetics.
Industry: Applied in the production of specialty chemicals and materials where isotopic labeling is required.
Mechanism of Action
The mechanism of action of 2-Fluorotoluene-α-d1 involves its interaction with various molecular targets depending on the specific application. In isotopic labeling studies, the deuterium atom serves as a tracer, allowing researchers to track the compound’s transformation and distribution in biological systems. The pathways involved often include metabolic processes where the labeled compound is incorporated into different metabolites .
Comparison with Similar Compounds
Similar Compounds
2-Fluorotoluene: The non-deuterated version of 2-Fluorotoluene-α-d1.
2-Chlorotoluene: Similar structure but with a chlorine atom instead of fluorine.
2-Bromotoluene: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
This compound is unique due to the presence of the deuterium atom, which makes it particularly useful in isotopic labeling studies. This isotopic substitution can significantly alter the compound’s physical and chemical properties, making it valuable for specific research applications .
Properties
CAS No. |
17359-78-3 |
|---|---|
Molecular Formula |
C7H7F |
Molecular Weight |
111.138 |
IUPAC Name |
1-(deuteriomethyl)-2-fluorobenzene |
InChI |
InChI=1S/C7H7F/c1-6-4-2-3-5-7(6)8/h2-5H,1H3/i1D |
InChI Key |
MMZYCBHLNZVROM-MICDWDOJSA-N |
SMILES |
CC1=CC=CC=C1F |
Synonyms |
1-Fluoro-2-methylbenzene-α-d1; NSC 8859-α-d1; o-Fluorotoluene-α-d1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS,5R)-5-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole](/img/structure/B591016.png)
![(3aS,5S)-5-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole](/img/structure/B591017.png)


![5,8-Epoxyimidazo[1,5-A]pyridine](/img/structure/B591028.png)

![1H-Pyrrolo[3,2,1-IJ]thiazolo[4,5-F]quinazoline](/img/structure/B591034.png)
